6-Phenylquinoline
Overview
Description
6-Phenylquinoline is an aromatic nitrogen-containing heterocyclic compound. It consists of a quinoline core with a phenyl group attached at the sixth position. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: One of the most common methods for synthesizing quinoline derivatives, including this compound, is the Friedländer synthesis. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.
Skraup Synthesis: Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid.
Industrial Production Methods:
Microwave-Assisted Synthesis: This method has gained popularity due to its efficiency and reduced reaction times. It involves the use of microwave irradiation to accelerate the reaction between the starting materials.
Solvent-Free Conditions: Green chemistry approaches, such as solvent-free conditions, are also employed to synthesize this compound, reducing the environmental impact of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: It can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Mechanism of Action
Target of Action
6-Phenylquinoline is a derivative of quinoline, a heterocyclic compound that has been found to have a wide range of biological and pharmacological activities . Quinoline and its derivatives have been reported to target bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial drugs .
Mode of Action
Based on the known actions of similar quinoline derivatives, it is likely that this compound interacts with its targets (gyrase and topoisomerase iv) to inhibit bacterial dna synthesis . This interaction forms a ternary complex with a DNA molecule and the enzymes, blocking bacterial DNA supercoiling .
Biochemical Pathways
Quinoline derivatives have been shown to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv . This inhibition disrupts the normal functioning of these enzymes, leading to the cessation of bacterial DNA replication and ultimately bacterial death .
Pharmacokinetics
Quinolones, which are structurally similar to this compound, are known for their excellent tissue penetration and broad-spectrum activity . These properties suggest that this compound may also have good absorption, distribution, metabolism, and excretion (ADME) properties, but further studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the inhibition of bacterial DNA synthesis, leading to bacterial death . This makes this compound and other quinoline derivatives potent antimicrobial agents.
Biochemical Analysis
Biochemical Properties
6-Phenylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, leading to changes in their conformation and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting cell death. Furthermore, this compound can disrupt the function of cellular organelles, such as mitochondria, leading to impaired energy production and increased oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, this compound has been shown to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and ultimately cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Over time, the degradation products of this compound may exhibit different biological activities, potentially leading to altered cellular responses. Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound are maximized at specific dosage ranges, beyond which toxicity becomes a concern. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into several metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the species and experimental conditions. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound in different biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be transported to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization and accumulation of this compound in these compartments can influence its activity and function. For instance, the accumulation of this compound in the nucleus can enhance its ability to interact with DNA and transcription factors, thereby modulating gene expression.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that this compound can localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, this compound can be targeted to the endoplasmic reticulum, where it affects protein folding and secretion. The subcellular localization of this compound is a critical factor that influences its biological activity and therapeutic potential.
Scientific Research Applications
6-Phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biological studies due to its fluorescent properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as antimalarial, antimicrobial, and anticancer agents.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Quinoline: The parent compound of 6-Phenylquinoline, known for its broad range of biological activities.
8-Hydroxyquinoline: Another quinoline derivative with significant antimicrobial and antifungal properties.
2-Phenylquinoline: Similar to this compound but with the phenyl group attached at the second position, leading to different chemical and biological properties.
Uniqueness of this compound:
- The position of the phenyl group at the sixth position of the quinoline ring imparts unique chemical reactivity and biological activity compared to other derivatives. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
6-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLKICXAGRLLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210114 | |
Record name | 6-Phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-95-3 | |
Record name | 6-Phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Phenylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 6-phenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70210114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-phenylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-phenylquinoline an attractive scaffold for drug discovery?
A: The this compound scaffold demonstrates promising biological activities, particularly in the realm of hormone receptor modulation. [] Researchers have explored its potential as a non-steroidal progesterone receptor antagonist, with some derivatives exhibiting comparable in vitro and in vivo activity to the known antagonist onapristone. [] This highlights its potential for developing novel therapeutics targeting hormone-related conditions.
Q2: How does the structure of this compound derivatives influence their activity as progesterone receptor antagonists?
A: Studies have revealed a strong structure-activity relationship for this compound derivatives. Notably, incorporating electron-withdrawing substituents at the meta position of the phenyl ring significantly enhances their ability to modulate the human progesterone receptor. [] This suggests that electronic effects play a crucial role in the binding affinity and activity of these compounds.
Q3: Beyond hormone receptor modulation, what other biological activities have been investigated for this compound derivatives?
A: Researchers have explored the potential of this compound derivatives as inhibitors of brassinin oxidase (BOLm), an enzyme produced by the plant pathogen Leptosphaeria maculans. [] Specifically, 3-ethyl-6-phenylquinoline exhibited significant inhibitory activity against BOLm, suggesting a possible role in controlling plant diseases caused by this pathogen. []
Q4: What synthetic strategies have been employed to prepare diverse this compound derivatives?
A: The synthesis of this compound derivatives has been achieved through various methods. One approach involves utilizing substituted 1,2-dihydro-2,2,4-trimethylquinolines as starting materials and introducing the phenyl ring at the 6-position. [] Another method involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, employing 6,7-dibromoquinoline-5,8-dione or 6,7-dichloroquinoline-5,8-dione as key intermediates. [] This allows for the introduction of diverse aryl substituents at the 6- and/or 7-positions.
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